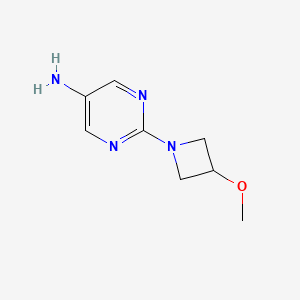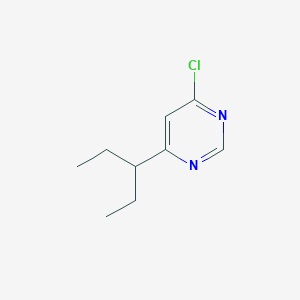
4-Chloro-6-(pentan-3-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family. It is a colorless, solid compound with a molecular formula of C10H15ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms. It is a versatile compound, used in a variety of applications, including the synthesis of drugs, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Synthesis
Pyrimidine derivatives, including 4-Chloro-6-(pentan-3-yl)pyrimidine, are known for their wide range of biological activities, serving as crucial components in the synthesis of medicinal compounds. The importance of pyrimidines in medicinal chemistry is highlighted by their use in creating novel compounds under various conditions, including microwave irradiation, to produce derivatives with potential chemical and medicinal applications (Leyva-Acuña et al., 2020). Additionally, pyrimidine compounds are integral intermediates for small molecule anticancer drugs, with methods optimized for synthesizing these intermediates efficiently (Zhang et al., 2019).
Nonlinear Optics (NLO) and Electronic Applications
Pyrimidine derivatives, including thiopyrimidine derivatives, are known for their significant presence in nature and their applications in fields such as medicine and nonlinear optics (NLO). These compounds have shown promise due to their photophysical properties, making them suitable for optoelectronic and high-tech applications. DFT/TDDFT studies on thiopyrimidine derivatives confirm their potential in the NLO field (Hussain et al., 2020).
Molecular Synthesis and Characterization
Pyrimidines play a pivotal role in biology and medicine, especially in the context of DNA. They are actively involved in molecular recognition processes crucial for pharmaceutical applications. Studies on various pyrimidine derivatives have explored their synthesis, structural characterization, and the role of hydrogen bonding in determining their pharmaceutical efficacy (Rajam et al., 2017).
Chemotherapy and Pharmacology
Pyrimidines, owing to their structural importance in nucleic acids, have potential applications in chemotherapy for diseases like AIDS. Their integration into multifaceted chemical structures offers a platform for developing novel therapeutics with potential pharmacological applications (Ajani et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEJCEKMHAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


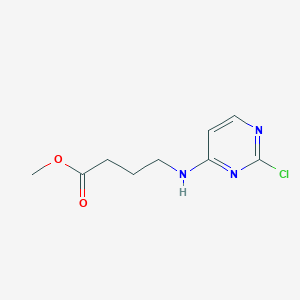
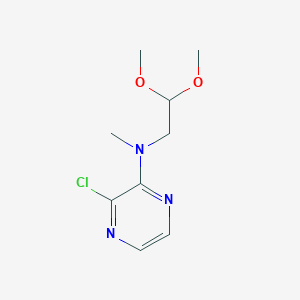
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
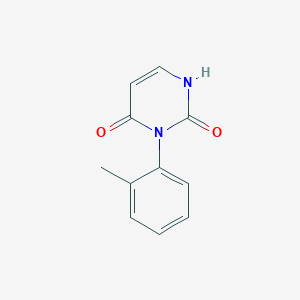

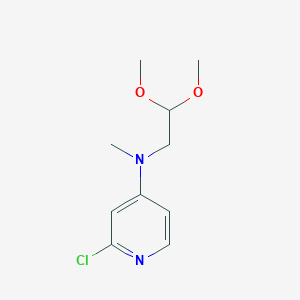




![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)

